molecular formula C19H17N5O3 B3005439 4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 1010904-15-0

4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B3005439
CAS No.: 1010904-15-0
M. Wt: 363.377
InChI Key: GGZKPQUEIREBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that features a unique combination of pyrrole, quinoxaline, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Core: Starting with a suitable diketone and hydrazine derivative to form the pyrazole ring.

    Introduction of the Quinoxaline Moiety: This can be achieved through a condensation reaction involving a quinoxaline derivative.

    Attachment of the Pyrrole Group: This step might involve a coupling reaction using a pyrrole derivative.

    Formation of the Butanoic Acid Side Chain: This can be introduced via a reaction with a suitable carboxylic acid derivative.

Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts or solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The presence of multiple functional groups allows for substitution reactions, such as halogenation or alkylation, particularly at the pyrrole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the bioactivity associated with pyrrole, quinoxaline, and pyrazole structures.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of multiple pharmacophores suggests it could interact with various biological targets.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or dyes, due to its structural complexity and stability.

Mechanism of Action

The mechanism of action of 4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The pyrrole, quinoxaline, and pyrazole rings could facilitate binding to various molecular targets, influencing pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: The parent compound.

    4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxopentanoic acid: A similar compound with an extended carbon chain.

    This compound methyl ester: A methyl ester derivative.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-oxo-4-[5-(1H-pyrrol-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c25-18(5-6-19(26)27)24-17(11-16(23-24)13-2-1-7-20-13)12-3-4-14-15(10-12)22-9-8-21-14/h1-4,7-10,17,20H,5-6,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZKPQUEIREBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CN2)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.